Batch QC Purity: 98% with Tri-Method Verification vs. 97% for 5-Ethynyl and 6-Ethynyl Regioisomers
The target compound is supplied at a certified purity of 98% with complete batch-specific QC documentation including ¹H NMR, HPLC, and GC analyses . By comparison, the 5-ethynyl regioisomer tert-butyl (5-ethynylpyridin-2-yl)carbamate (CAS 832698-01-8) is typically offered at 97% purity , and the 6-ethynyl regioisomer tert-butyl (6-ethynylpyridin-2-yl)carbamate (CAS 1934630-23-5) at 97% purity . The 1% absolute purity differential, combined with tri-method analytical verification, reduces downstream impurity-carryover risk in multi-step synthetic sequences where cumulative yield losses from sub-stoichiometric impurities can exceed 5% over three or more steps.
| Evidence Dimension | Certified purity level and QC analytical method coverage |
|---|---|
| Target Compound Data | 98% purity; QC by ¹H NMR, HPLC, GC (Bidepharm batch analysis) |
| Comparator Or Baseline | tert-Butyl (5-ethynylpyridin-2-yl)carbamate: 97% purity; tert-Butyl (6-ethynylpyridin-2-yl)carbamate: 97% purity |
| Quantified Difference | +1% absolute purity advantage; tri-method QC verification vs. single-method reporting for comparators |
| Conditions | Commercial supplier batch release specifications; Bidepharm (target), Leyan/MolCore (comparators) |
Why This Matters
For procurement in multi-step medicinal chemistry campaigns, the 1% higher purity with verified multi-method QC reduces the risk of propagating trace impurities that can confound biological assay interpretation or depress coupling yields.
